

Application Notes and Protocols for AM-095 Sodium in Cell Culture

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Compound of Interest

Compound Name: AM-095 Sodium

Cat. No.: B560099

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Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being widely implicated in various physiological and pathological processes, including fibrosis, cancer, and inflammation.

AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for investigating the role of this signaling pathway in cellular responses and as a potential therapeutic agent. These application notes provide detailed protocols for utilizing **AM-095 Sodium** in common cell culture-based assays to study its inhibitory effects on LPA1-mediated signaling.

Mechanism of Action

AM-095 Sodium is a competitive antagonist of the LPA1 receptor. It binds to the receptor and prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gai/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by **AM-095 Sodium** consequently attenuates a range of cellular responses, including intracellular calcium mobilization, cell migration (chemotaxis), and proliferation.

Data Presentation

The following tables summarize the in vitro activity of **AM-095 Sodium** across various cell-based assays.

Table 1: In Vitro Potency of **AM-095 Sodium**

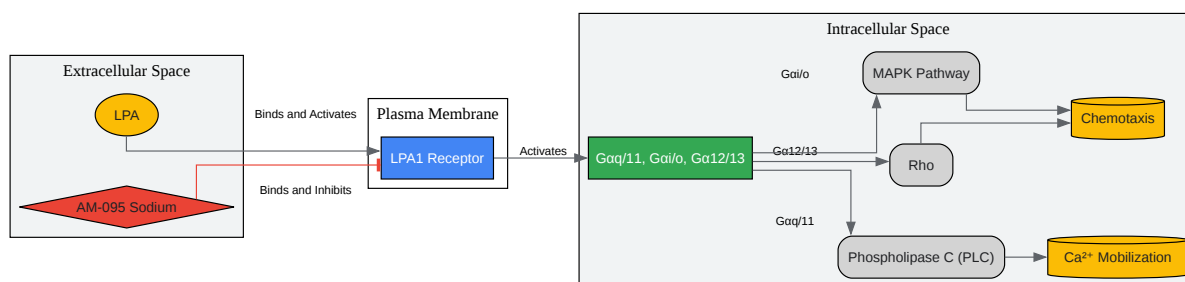
Assay Type	Cell Line	Target	IC50 (μM)	Reference
GTPyS Binding	CHO cells (recombinant human LPA1)	Human LPA1	0.98	[1]
GTPyS Binding	CHO cells (recombinant mouse LPA1)	Mouse LPA1	0.73	[1]
Chemotaxis	A2058 human melanoma cells	Endogenous LPA1	0.23	[1]
Chemotaxis	CHO cells (recombinant mouse LPA1)	Mouse LPA1	0.78	[1]

Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response

Cell Line	AM-095 Sodium Pre-treatment	LPA Stimulation	Observed Effect
MDA-MB-231	500 nM for 5 minutes	10 μM	Complete inhibition of LPA-induced intracellular calcium response.
SK-OV-3	500 nM for 5 minutes	10 μM	Complete inhibition of LPA-induced intracellular calcium response.

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway and the point of inhibition by **AM-095 Sodium**.



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Caption: LPA1 signaling pathway and inhibition by **AM-095 Sodium**.

Experimental Protocols

General Guidelines for AM-095 Sodium Preparation

- Solubility: **AM-095 Sodium** is soluble in DMSO at concentrations greater than 10 mM.
- Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of **AM-095 Sodium** in DMSO. Gentle warming at 37°C for 10 minutes and/or sonication can aid in dissolution.
- Storage: Store the stock solution in aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles.

- Working Solution Preparation: Dilute the stock solution to the desired final concentration in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically $\leq 0.1\%$).

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of **AM-095 Sodium** on LPA-induced cell migration of A2058 human melanoma cells.

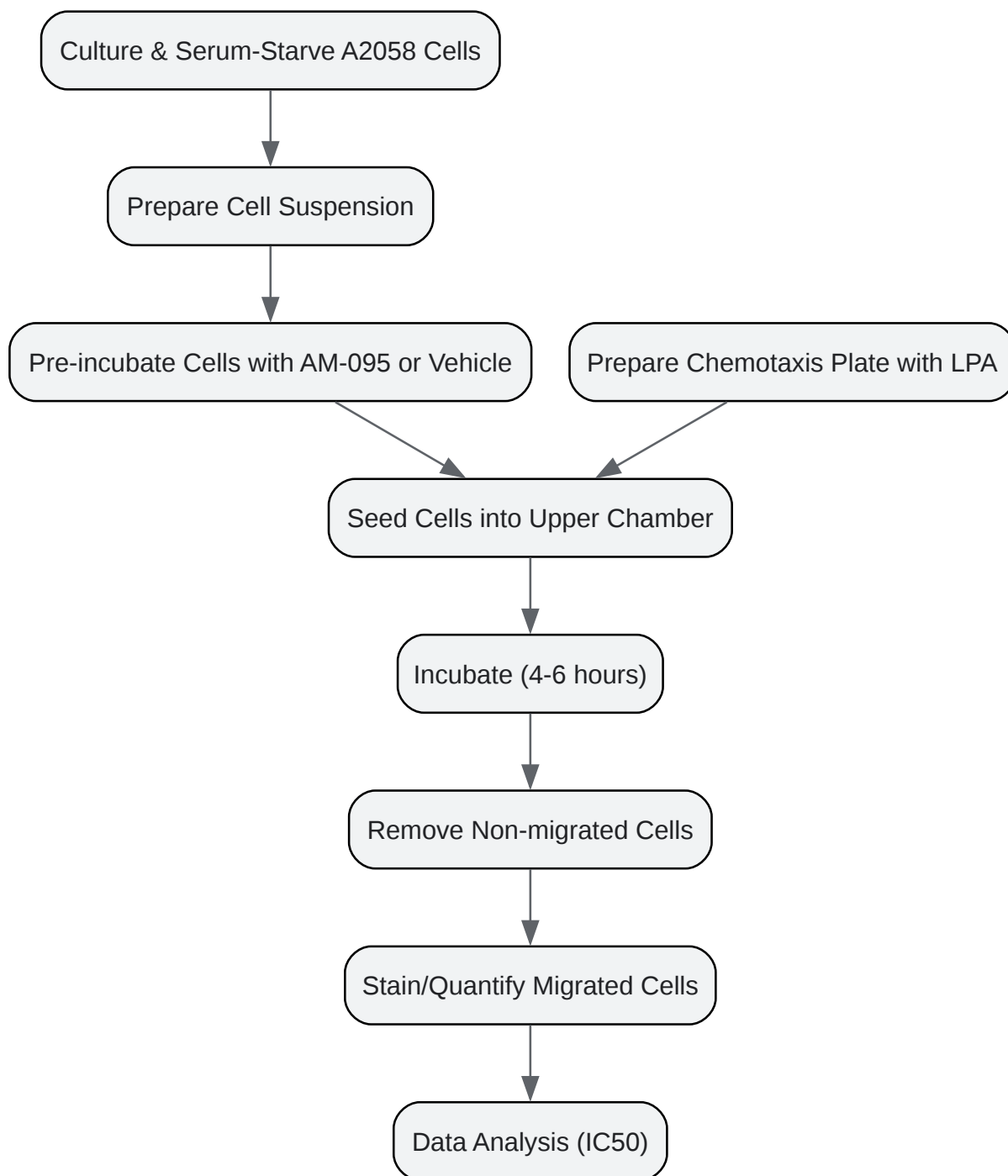
Materials:

- A2058 human melanoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- **AM-095 Sodium**
- Lysophosphatidic acid (LPA)
- Boyden chambers or other chemotaxis assay plates (e.g., with 8 μm pore size inserts)
- Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader

Procedure:

- Cell Culture: Culture A2058 cells in standard growth medium until they reach 80-90% confluency.
- Serum Starvation: The day before the assay, detach the cells and resuspend them in serum-free medium. Incubate overnight to synchronize the cells and reduce basal migration.
- Cell Preparation: On the day of the assay, harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:

- In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free medium alone as a negative control.
- In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of **AM-095 Sodium** (e.g., 0.1 nM to 10 μ M) or vehicle (DMSO) for 30-60 minutes at 37°C.
- Cell Seeding: Add 100 μ L of the pre-incubated cell suspension to the upper chamber of the chemotaxis inserts.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration.
- Quantification:
 - After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
 - Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or use a fluorescence-based method. For fluorescence, label the initial cell population with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the bottom well using a plate reader.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of **AM-095 Sodium** compared to the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Experimental workflow for the chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes how to measure the inhibition of LPA-induced calcium flux by **AM-095 Sodium** in MDA-MB-231 or SK-OV-3 cells.

Materials:

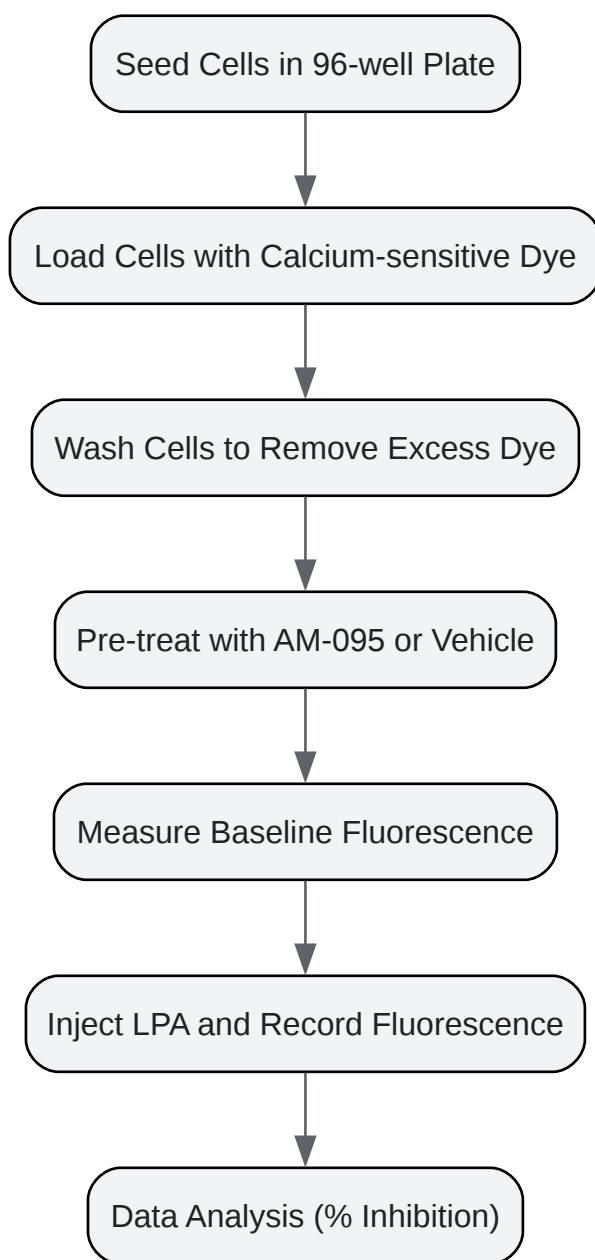
- MDA-MB-231 or SK-OV-3 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- **AM-095 Sodium**
- Lysophosphatidic acid (LPA)
- Fluorescence plate reader with kinetic reading capabilities and an injection module

Procedure:

- Cell Plating: Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
 - Remove the culture medium from the cells and add the dye-loading buffer to each well.
 - Incubate the plate at 37°C for 45-60 minutes in the dark.
- Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
- Pre-treatment with AM-095: Add HBSS containing various concentrations of **AM-095 Sodium** (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room

temperature.

- Calcium Measurement:
 - Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
 - Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 μ M) to stimulate the cells.
 - Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decay.
- Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the LPA-induced calcium response by **AM-095 Sodium**.



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Caption: Experimental workflow for the calcium mobilization assay.

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References

- 1. GTPyS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
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